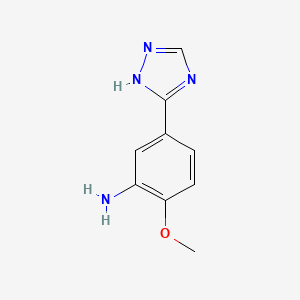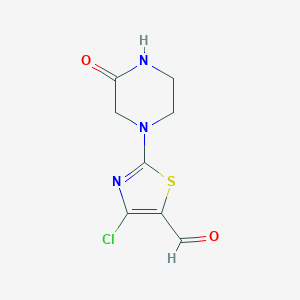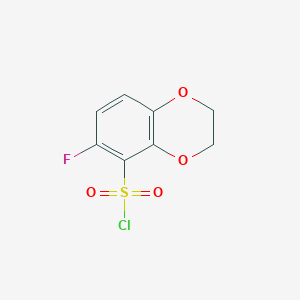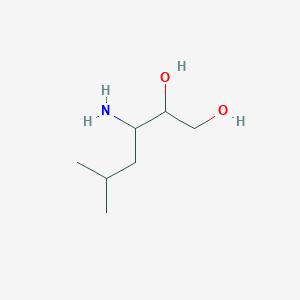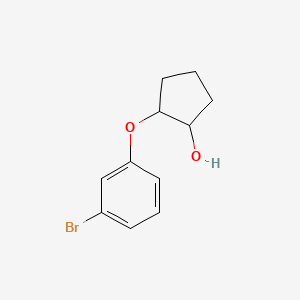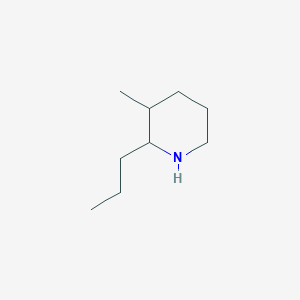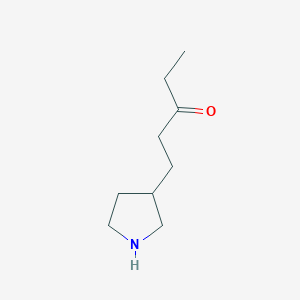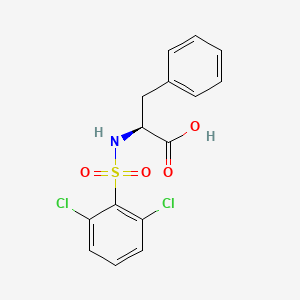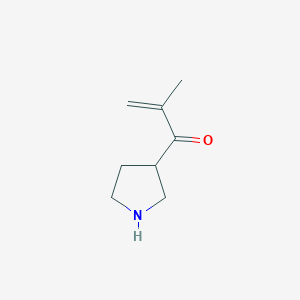![molecular formula C9H15NO B13181250 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one](/img/structure/B13181250.png)
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one is a chemical compound with the molecular formula C₉H₁₅NO and a molecular weight of 153.22 g/mol . This compound is known for its unique structure, which includes a cyclopentyl ring and a prop-2-en-1-one moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
The synthesis of 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one involves several steps. One common method includes the reaction of cyclopentanone with methylamine to form the intermediate 1-(methylamino)cyclopentanol. This intermediate is then subjected to dehydration to yield the final product, this compound . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure high yield and purity.
Chemical Reactions Analysis
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[1-(Methylamino)cyclopentyl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-Cyclopentyl-4-[(methylamino)methyl]pyrrolidin-2-one: This compound has a similar cyclopentyl ring but differs in its overall structure and functional groups.
1-(Methylamino)cyclopentanol: An intermediate in the synthesis of this compound, it shares the cyclopentyl and methylamino moieties but lacks the prop-2-en-1-one group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-[1-(methylamino)cyclopentyl]prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-3-8(11)9(10-2)6-4-5-7-9/h3,10H,1,4-7H2,2H3 |
InChI Key |
ABKTWMLOYANAGH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CCCC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


